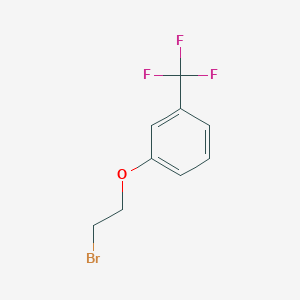

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c10-4-5-14-8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOCBKYAZHDTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378364 | |

| Record name | 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18800-39-0 | |

| Record name | 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-bromoethoxy)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene CAS 18800-39-0 properties

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS 18800-39-0): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a specialized aromatic chemical intermediate that holds significant value for researchers and process chemists, particularly within the pharmaceutical and agrochemical industries. Its molecular architecture is distinguished by two key functional moieties attached to a benzene ring in a meta-configuration: a reactive bromoethoxy group and a bio-functionally important trifluoromethyl group.

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties.[1] Its strong electron-withdrawing nature and high lipophilicity can improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Concurrently, the 2-bromoethoxy side chain provides a versatile and reactive handle. The primary bromide is an excellent leaving group, making the compound an ideal substrate for nucleophilic substitution reactions to build more complex molecular scaffolds.[4]

This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound. It moves beyond a simple recitation of data to explain the causality behind its properties and applications, providing field-proven insights for its effective use in a research and development setting.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical's physical and spectroscopic properties is fundamental to its successful application in synthesis and analysis. These characteristics dictate reaction conditions, purification strategies, and structural confirmation.

Chemical and Physical Properties

The core quantitative data for this compound are summarized below. These values are critical for experimental design, from calculating molar equivalents to setting appropriate temperatures for reactions and distillations.

| Property | Value | Source(s) |

| CAS Number | 18800-39-0 | [5][6] |

| Molecular Formula | C₉H₈BrF₃O | [5][6] |

| Molecular Weight | 269.07 g/mol | [5] |

| Boiling Point | 116-118 °C | [6][7] |

| Density | 1.523 g/cm³ | [6][8] |

| Flash Point | 130.4 °C | [6][8] |

| PSA | 9.2 Ų | [6][8] |

| XLogP3 | 3.5 | [6][8] |

| Synonyms | 1-Bromo-2-(m-trifluoromethylphenoxy)ethane, 2-Bromoethyl α,α,α-trifluoro-m-tolyl ether, 3-(2-Bromoethoxy)benzotrifluoride | [6][7] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This predictive analysis is a crucial skill for chemists to verify the identity and purity of synthesized materials.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. The aromatic region (approx. δ 7.0-7.5 ppm) should display complex multiplets corresponding to the four protons on the 1,3-disubstituted benzene ring. The aliphatic region should feature two triplets, a downfield triplet around δ 4.3 ppm for the methylene group attached to the oxygen (-OCH₂-), and an upfield triplet around δ 3.6 ppm for the methylene group attached to the bromine (-CH₂Br), each with a coupling constant (J) of approximately 6-7 Hz.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The trifluoromethyl carbon will appear as a quartet (due to C-F coupling) around δ 120-125 ppm.[9] Four signals are expected in the aromatic region (δ 115-160 ppm), including the carbon attached to the ether oxygen at the most downfield position. Two aliphatic signals will be present, corresponding to the -OCH₂- (approx. δ 68 ppm) and -CH₂Br (approx. δ 30 ppm) carbons.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the trifluoromethyl group. It is expected to show a single, sharp singlet around δ -62 ppm, a characteristic chemical shift for an aromatic -CF₃ group.[9]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will reveal a characteristic molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of nearly equal intensity for the molecular ion at m/z 268 and 270. Key fragmentation patterns would likely include the loss of the bromine atom and cleavage of the ethyl ether side chain.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorbances: strong C-F stretching bands in the 1350-1100 cm⁻¹ region, a prominent C-O-C (ether) stretching band around 1250-1050 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and aromatic C=C stretching bands around 1600 and 1475 cm⁻¹.[11]

Part 2: Synthesis and Reactivity

Synthetic Protocol: Williamson Ether Synthesis

The most direct and common method for preparing this compound is the Williamson ether synthesis. This robust and reliable reaction involves the deprotonation of a phenol followed by an Sₙ2 reaction with an alkyl halide.

Objective: To synthesize this compound from 3-(trifluoromethyl)phenol and 1,2-dibromoethane.

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)phenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Deprotonation: Add a moderate base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.

-

Causality: Potassium carbonate is an ideal choice as it is strong enough to deprotonate the phenol to its corresponding phenoxide nucleophile but is not so harsh as to cause side reactions. It is also inexpensive and easily removed during workup.

-

-

Nucleophilic Substitution: Add 1,2-dibromoethane (2.0-3.0 eq.) to the mixture.

-

Causality: An excess of 1,2-dibromoethane is used to favor the desired monosubstitution product and minimize the formation of the bis-aryloxyethane byproduct.

-

-

Reaction: Heat the mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Evaporate the solvent under reduced pressure.

-

Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with water and brine to remove any remaining salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

-

Final Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the final product as a pure oil.[12]

Caption: Workflow for Williamson Ether Synthesis.

Reactivity Profile

The synthetic utility of this compound stems from two primary sites of reactivity: the alkyl bromide and the aromatic ring.

-

Nucleophilic Substitution at the Bromoethyl Chain: The C-Br bond is polarized, making the primary carbon electrophilic and an excellent target for a wide range of nucleophiles in Sₙ2 reactions. This allows for the facile introduction of functionalities such as:

-

Amines: To form secondary or tertiary amines, which are common in pharmaceutical scaffolds.

-

Azides: To generate azides, which can then be reduced to primary amines or used in "click chemistry" reactions (Huisgen cycloadditions).

-

Thiols: To create thioethers.

-

Cyanides: To extend the carbon chain and provide a handle for further elaboration into carboxylic acids or amines.

-

-

Electrophilic Aromatic Substitution (EAS): The benzene ring can undergo EAS, but the outcome is governed by the competing directing effects of the two substituents.[13]

-

-OCH₂CH₂Br group: This ether group is an ortho, para-director and an activating group due to the lone pairs on the oxygen atom.

-

-CF₃ group: This is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive effect.

-

In a competitive scenario, the deactivating effect of the -CF₃ group is dominant. Therefore, electrophilic substitution on this ring is generally difficult and will preferentially occur at the position meta to the -CF₃ group and ortho or para to the ether group. This predictable regioselectivity can be exploited in multi-step syntheses.

Caption: Key Reactivity Pathways of the Title Compound.

Part 3: Application in Drug Discovery

The strategic incorporation of fluorine-containing building blocks is a proven method for optimizing lead compounds in drug discovery.[1] this compound serves as a quintessential example of such a scaffold.

Workflow: Integrating the Building Block into a Discovery Cascade

This compound is not an end-product but a starting material. Its value is realized in its ability to generate libraries of diverse analog structures for biological screening and the development of Structure-Activity Relationships (SAR).

Hypothetical Workflow for Library Synthesis:

-

Scaffold Reaction: A primary or secondary amine, representing a core pharmacophore, is reacted with this compound in an Sₙ2 reaction to form a new carbon-nitrogen bond. A non-nucleophilic base (e.g., diisopropylethylamine) is used to scavenge the HBr byproduct.

-

Parallel Synthesis: This reaction is performed in parallel across a plate of 24, 48, or 96 unique amines in an array synthesizer, creating a library of novel compounds. Each new molecule retains the trifluoromethylphenyl ether core but varies in the amine-derived portion.

-

Purification: The resulting library is purified using high-throughput methods, such as preparative HPLC-MS, which separates the desired product and confirms its mass simultaneously.

-

Biological Screening: The purified compounds are submitted to a high-throughput biological assay (e.g., an enzyme inhibition or receptor binding assay) to identify "hits"—compounds that show activity against the biological target.

-

SAR Analysis: The activity data is correlated with the structural changes across the library. This analysis informs the next round of synthesis, guiding chemists to design more potent and selective drug candidates. For instance, if amines with aromatic rings show higher activity, the next library will focus on exploring a wider variety of aromatic amines.

Caption: Drug Discovery Workflow Using the Building Block.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. While comprehensive toxicological data for this specific compound is limited, its structure as a halogenated and aromatic irritant necessitates careful handling.

GHS Hazard Information

Based on data from suppliers and structurally related compounds, this compound is classified as an irritant.[5][6]

| Category | Information |

| Pictogram(s) | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[14][15]H319: Causes serious eye irritation.[14][15]H335: May cause respiratory irritation.[14][15] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors.[16] An eyewash station and safety shower must be readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat should be worn at all times. Avoid exposing skin.

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling. Prevent the formation of aerosols.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents. Room temperature storage is generally acceptable.[7]

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed tool for chemical innovation. Its trifluoromethyl group offers a proven route to enhance biological properties, while the bromoethoxy chain provides a reliable anchor point for synthetic elaboration. By understanding its physicochemical properties, mastering its synthesis, and appreciating its reactivity, researchers in drug development and materials science can leverage this powerful building block to construct novel molecules with desired functions, accelerating the pace of discovery.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. 1-Bromo-3-(1,1,2-trifluoroethoxy)benzene | Benchchem [benchchem.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. echemi.com [echemi.com]

- 7. 18800-39-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. Benzene, (2-bromoethoxy)- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

- 14. aksci.com [aksci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

physicochemical characteristics of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. These intermediates are the foundational components upon which novel active pharmaceutical ingredients (APIs) and complex organic molecules are built. This compound (CAS No: 18800-39-0) represents a quintessential example of such a crucial intermediate.[1][2][3] Its architecture, featuring a trifluoromethyl group and a reactive bromoethoxy chain on a benzene scaffold, offers a unique combination of properties that are highly sought after by medicinal and synthetic chemists.

The trifluoromethyl (-CF₃) group is a well-established bioisostere for other chemical groups and is known to significantly enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[4][5][6] Concurrently, the 2-bromoethoxy moiety provides a versatile and reactive handle for introducing the trifluoromethylphenyl core into a target molecule via nucleophilic substitution reactions.

This guide provides a comprehensive technical overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not just data, but field-proven insights into the experimental methodologies required for its characterization and the rationale behind these choices.

Part 1: Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in any research or development setting. These parameters dictate storage conditions, reaction compatibility, and analytical method development.

Molecular Structure

The structural arrangement of functional groups dictates the molecule's overall reactivity and physical behavior.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The following table summarizes the key quantitative data available for this compound. It is critical to note that experimental values should always be verified in-house, as purity and conditions can affect measurements.

| Property | Value | Source(s) |

| CAS Number | 18800-39-0 | [1][3] |

| Molecular Formula | C₉H₈BrF₃O | [1][3] |

| Molecular Weight | 269.07 g/mol | [1] |

| Boiling Point | 116-118 °C | [3][7] |

| Density | 1.523 g/cm³ | [3][8] |

| Flash Point | 130.4 °C | [3][8] |

| XLogP3 | 3.479 | [3][8] |

| PSA (Polar Surface Area) | 9.2 Ų | [3][8] |

| Hazard Identification | Irritant. May cause an allergic skin reaction (H317), Causes serious eye irritation (H319). | [1] |

Part 2: Experimental Characterization Workflow

A robust characterization is not a single experiment but a logical sequence of analyses designed to build a complete profile of the compound. This workflow ensures that each subsequent step is based on validated information, from structural confirmation to functional utility.

Caption: Logical workflow for the physicochemical characterization of a chemical intermediate.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of chemical analysis, providing an unambiguous fingerprint of a molecule's structure and purity. For a novel or critical reagent, it is imperative to perform these analyses as a self-validating system.

Protocol 2.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR is unparalleled for determining the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required. ¹⁹F NMR is particularly crucial for confirming the integrity of the trifluoromethyl group, which is often the key pharmacophore. The solvent choice (e.g., CDCl₃) is critical; it must fully dissolve the sample without reacting with it.

-

Step-by-Step Methodology:

-

Prepare a sample by dissolving ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C spectra.

-

Acquire a ¹H NMR spectrum. Expected Signals: Aromatic protons will appear as complex multiplets between 7.0-7.5 ppm. The two methylene groups (-OCH₂CH₂Br) will appear as distinct triplets, likely around 4.3 ppm and 3.6 ppm, respectively, due to coupling with each other.

-

Acquire a ¹³C NMR spectrum. Expected Signals: Look for 9 distinct carbon signals. The CF₃ carbon will show a characteristic quartet due to C-F coupling. Aromatic carbons will be in the 115-160 ppm range, while the two aliphatic carbons will be further upfield.

-

Acquire a ¹⁹F NMR spectrum. Expected Signal: A sharp singlet around -63 ppm is expected for the -CF₃ group, confirming its electronic environment.

-

Protocol 2.1.2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Causality: FTIR is a rapid and non-destructive technique ideal for identifying the presence of key functional groups. It serves as a quick quality control check. The C-F, C-O (ether), and aromatic C-H bonds will have characteristic vibrational frequencies.

-

Step-by-Step Methodology:

-

Place a single drop of the neat liquid sample onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Record the spectrum from approximately 4000 to 600 cm⁻¹.

-

Expected Peaks:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1480 cm⁻¹: Aromatic C=C stretching.

-

~1350-1100 cm⁻¹: Strong, complex bands corresponding to C-F stretching of the CF₃ group.

-

~1250-1050 cm⁻¹: Aryl-alkyl ether C-O stretching.

-

~690-515 cm⁻¹: C-Br stretching.

-

-

Protocol 2.1.3: Mass Spectrometry (MS)

-

Expertise & Causality: MS provides the molecular weight and fragmentation pattern, confirming the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), which will result in M and M+2 peaks of nearly equal intensity.

-

Step-by-Step Methodology:

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI for GC-MS).

-

Acquire the mass spectrum.

-

Expected Results: The molecular ion peak [M]⁺ should be observed at m/z 268, with an accompanying [M+2]⁺ peak at m/z 270 of similar intensity, confirming the presence of one bromine atom.

-

Thermal and Physical Properties Protocols

Protocol 2.2.1: Boiling Point Determination

-

Expertise & Causality: The boiling point is a key physical constant indicative of purity.[3][7] Given the relatively high boiling point, performing this measurement under reduced pressure is advisable to prevent any potential thermal decomposition, ensuring the integrity of the sample is maintained.

-

Step-by-Step Methodology:

-

Set up a micro-distillation apparatus suitable for small volumes.

-

Place a small volume (e.g., 1-2 mL) of the sample in the distillation flask.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Slowly heat the sample while reducing the pressure to a stable value (e.g., 10 mmHg).

-

Record the temperature at which the liquid consistently condenses on the thermometer bulb. This is the boiling point at that pressure.

-

Use a nomograph to correct the observed boiling point to atmospheric pressure if required.

-

Protocol 2.2.2: Octanol-Water Partition Coefficient (LogP)

-

Expertise & Causality: The LogP value is a critical parameter in drug development, as it correlates with a molecule's lipophilicity, which influences membrane permeability and absorption. The calculated XLogP3 of ~3.5 suggests high lipophilicity.[3][8] The shake-flask method, while traditional, is the gold standard for experimental determination.

-

Step-by-Step Methodology:

-

Prepare a stock solution of the compound in octanol.

-

Mix a known volume of this stock solution with an equal volume of water in a separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the octanol and aqueous layers.

-

Determine the concentration of the analyte in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Part 3: Synthetic Utility and Reactivity

The value of this compound lies in its utility as a synthetic intermediate. The bromoethoxy group is an excellent electrophilic site for SN2 reactions.

Caption: Representative SN2 reaction showcasing the synthetic utility of the title compound.

This reactivity allows for the facile introduction of the 3-(trifluoromethyl)phenoxyethyl moiety into a wide range of molecules. For example, reacting it with a primary amine (a nucleophile) would yield a secondary amine derivative, a common scaffold in pharmaceutical agents. This strategic linkage provides a reliable method for structure-activity relationship (SAR) studies during lead optimization.

Part 4: Safety, Handling, and Storage

-

Hazard Profile: The compound is classified as an irritant.[1] GHS hazard statements indicate it may cause an allergic skin reaction and serious eye irritation.[1]

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[10]

-

-

Storage:

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its physicochemical profile—characterized by high lipophilicity, thermal stability, and a versatile reactive handle—makes it an attractive building block for the synthesis of complex, fluorinated molecules. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to validate its quality and effectively integrate it into their development programs, ensuring both scientific integrity and operational safety.

References

- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. 18800-39-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene, a key intermediate in the synthesis of various organic molecules. This document will delve into its molecular structure, physicochemical properties, a detailed synthetic protocol, and analytical methodologies, offering practical insights for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic ether. The molecule consists of a benzene ring substituted with a trifluoromethyl group at the meta-position and a 2-bromoethoxy group. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the benzene ring, impacting its reactivity and the spectroscopic characteristics of the molecule. The bromoethoxy group provides a reactive handle for further chemical transformations, making this compound a versatile building block in organic synthesis.

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for designing reaction conditions, purification procedures, and for the safe handling and storage of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrF₃O | [1][2] |

| Molecular Weight | 269.06 g/mol | [1][3][4] |

| CAS Number | 18800-39-0 | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 116-118 °C | [4] |

| Density | 1.523 g/cm³ | [6] |

| Canonical SMILES | C1=CC(=CC(=C1)OCCBr)C(F)(F)F | [1] |

| InChIKey | NZOCBKYAZHDTDD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Williamson ether synthesis.[7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-(trifluoromethyl)phenol acts as the nucleophile, attacking 1,2-dibromoethane.

Synthetic Pathway

The overall synthetic scheme is as follows:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized as necessary.

Materials:

-

3-(Trifluoromethyl)phenol (1.0 eq.)

-

1,2-Dibromoethane (3.0 eq.)

-

Sodium hydroxide (1.1 eq.)

-

Acetone (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)phenol in acetone.

-

Deprotonation: Add powdered sodium hydroxide to the solution and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide. The formation of the alkoxide is crucial as it is a much stronger nucleophile than the corresponding alcohol.[7]

-

Nucleophilic Substitution: Add 1,2-dibromoethane to the reaction mixture. Using an excess of 1,2-dibromoethane helps to minimize the formation of the bis-ether byproduct.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The aqueous washes remove unreacted phenoxide and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

Proper characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Spectroscopic Analysis Workflow

Caption: Workflow for the analytical characterization of the product.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the trifluoromethyl and bromoethoxy substituents. Two triplet signals corresponding to the two methylene groups of the bromoethoxy chain are also expected.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms. Signals for the two carbons of the ethoxy chain will also be present.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the bromoethyl group and other fragments.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage, C-Br bond, C-F bonds of the trifluoromethyl group, and aromatic C-H and C=C stretching vibrations.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.[1]

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of reactive functional groups. The synthetic protocol outlined in this guide, based on the robust Williamson ether synthesis, provides a reliable method for its preparation. Thorough analytical characterization is paramount to ensure the quality of the material for subsequent applications in drug discovery and materials science. Adherence to proper safety protocols is essential when working with this and all laboratory chemicals.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. youtube.com [youtube.com]

Technical Guide: A Comprehensive Analysis of the Solubility Profile of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene for Advanced Research Applications

Executive Summary

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process chemistry, formulation design, and bioavailability. This technical guide provides an in-depth examination of the solubility profile of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene (CAS No. 18800-39-0), a key intermediate in organic synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere data presentation to elucidate the fundamental principles governing solubility and to provide robust, validated protocols for its empirical determination. We will explore the physicochemical properties of the target compound, predict its behavior in various organic solvent classes based on structural analysis, and detail step-by-step methodologies for accurate quantification using gravimetric, HPLC, and UV-Vis spectroscopic techniques. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical expertise required to confidently generate and interpret the solubility data essential for their work.

The Compound in Focus: this compound

A precise understanding of the subject molecule is the foundation upon which all solubility studies are built. This section details the critical properties of the compound and its relevance in modern chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ether. Its structure is characterized by a benzene ring functionalized with a bromoethoxy group and a trifluoromethyl group at the meta position. These features are critical in defining its chemical behavior and intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 18800-39-0 | [3][4][5] |

| Molecular Formula | C₉H₈BrF₃O | [3][4][6][7] |

| Molecular Weight | 269.06 g/mol | [3][6][7] |

| Density | 1.523 g/cm³ | [6][7] |

| Boiling Point | 116-118 °C | [6] |

| Calculated XLogP3 | 3.48 | [6][7] |

| Topological Polar Surface Area (TPSA) | 9.2 Ų | [3][8] |

| Appearance | Not specified (typically a liquid or solid) | |

| Storage | Sealed in dry, room temperature conditions | [3] |

Significance in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in organic synthesis. The trifluoromethyl group imparts significant chemical stability and can modulate the electronic properties and lipophilicity of a target molecule, features highly desirable in medicinal chemistry.[1] The bromoethoxy group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this fluorinated phenoxy moiety into more complex structures. Understanding its solubility is therefore paramount for designing reaction conditions, purification strategies (e.g., crystallization, chromatography), and for its handling and storage.

Theoretical Principles of Solubility

The empirical determination of solubility should always be guided by a strong theoretical framework. The principle of "like dissolves like" is the primary heuristic for predicting solubility behavior.[9][10][11] This rule states that substances with similar intermolecular forces are likely to be soluble in one another.

Structural Analysis and Solubility Prediction

The molecular structure of this compound offers several clues to its solubility profile:

-

Nonpolar Character: The benzene ring is inherently nonpolar and hydrophobic.

-

Lipophilicity: The trifluoromethyl (CF₃) group is a potent lipophilicity enhancer. The calculated XLogP3 value of ~3.48 indicates a strong preference for nonpolar, lipid-like environments over aqueous ones.[6][7]

-

Polar Character: The ether linkage (-O-) introduces a polar site capable of acting as a hydrogen bond acceptor. The bromine atom also contributes to the molecule's polarity.

Causality: Based on this analysis, the molecule possesses a mixed character but is predominantly lipophilic and nonpolar. Therefore, it is predicted to have high solubility in nonpolar and moderately polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility is expected to be lower in highly polar protic solvents like water and short-chain alcohols, where the solvent's strong hydrogen-bonding network would be disrupted without sufficient compensation from solute-solvent interactions.

Standard Protocols for Solubility Determination

To ensure accuracy and reproducibility, solubility should be determined using standardized, validated methods. The "shake-flask" method is the gold standard for determining thermodynamic solubility, which represents the equilibrium saturation point of a solute in a solvent at a given temperature.[12][13][14]

General Experimental Workflow: The Shake-Flask Method

This workflow forms the basis for all subsequent analytical protocols. The core principle is to create a saturated solution at thermodynamic equilibrium.

Caption: General workflow for thermodynamic solubility determination.

Protocol 1: Gravimetric Determination

This method is a direct and fundamental approach to measuring solubility, relying on the precise measurement of mass.[15][16][17] It is most suitable for non-volatile solutes and when solubility is reasonably high.

Methodology:

-

Equilibration: Prepare a saturated solution as described in the general workflow (Section 3.1) at a controlled temperature (e.g., 25 °C).

-

Sampling: Using a calibrated pipette, accurately transfer a known volume (e.g., 5.00 mL) of the clear, filtered supernatant into a pre-weighed, dry evaporating dish. Record the initial weight of the dish (W₁).

-

Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher-boiling solvents, a vacuum oven at a moderate temperature may be required.

-

Drying: Once the solvent is removed, dry the evaporating dish containing the solute residue to a constant weight in an oven (e.g., at 60-80 °C).[17]

-

Weighing: Cool the dish in a desiccator to prevent moisture absorption and weigh it on an analytical balance. Record the final weight (W₂). Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation: The mass of the dissolved solute is (W₂ - W₁). The solubility is then expressed as mass per volume (e.g., g/L or mg/mL).

Self-Validation: The protocol's trustworthiness comes from achieving a constant weight, which confirms the complete removal of the solvent without degradation of the solute.[16][17]

Protocol 2: HPLC-Based Quantification

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method, making it ideal for determining the solubility of compounds, especially at low concentrations.[18][19][20]

Methodology:

-

Instrument Setup:

-

Column: A reverse-phase column (e.g., C18) is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer. The composition should be optimized to achieve good peak shape and retention time for the analyte.

-

Detector: UV detector set to a wavelength where the compound has strong absorbance (λ_max).

-

-

Calibration Curve Preparation:

-

Prepare a primary stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of at least five standard solutions covering the expected solubility range.[18]

-

Inject each standard and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linear regression equation (y = mx + c) and correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.

-

-

Sample Analysis:

-

Prepare the saturated solution as per the general workflow (Section 3.1).

-

Dilute an aliquot of the clear, filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).

Protocol 3: UV-Vis Spectroscopic Quantification

This technique is rapid and straightforward, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.[21][22][23]

Methodology:

-

Wavelength Selection: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve Preparation:

-

Prepare a primary stock solution and a series of at least five standard dilutions in the same solvent to be used for the solubility test.

-

Measure the absorbance of each standard at λ_max.

-

Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve. Confirm linearity (R² > 0.99).

-

-

Sample Analysis:

-

Prepare the saturated solution (Section 3.1).

-

Dilute a filtered aliquot of the supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve (typically 0.1 - 1.0 AU).

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the solubility.

Predicted Solubility Profile

While empirical data must be generated experimentally, a predictive profile based on theoretical principles provides an invaluable starting point for solvent selection.

References

- 1. nbinno.com [nbinno.com]

- 2. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound | VSNCHEM [vsnchem.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. ▷ InChI Key Database ⚛️ | 1-(2-bromoethoxy)-3-methyl-benzene [inchikey.info]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. Khan Academy [khanacademy.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. oecd.org [oecd.org]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pharmajournal.net [pharmajournal.net]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. pharmaguru.co [pharmaguru.co]

- 19. improvedpharma.com [improvedpharma.com]

- 20. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. solubilityofthings.com [solubilityofthings.com]

- 22. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 23. scirp.org [scirp.org]

An In-Depth Technical Guide to the Reactivity of the Bromoethoxy Group in Trifluoromethylated Benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed exploration of the synthesis and reactivity of bromoethoxy-functionalized trifluoromethylated benzene. We will delve into the profound influence of the electron-withdrawing trifluoromethyl group on the reactivity of the bromoethoxy side chain, focusing on nucleophilic substitution and elimination reactions. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to inform synthetic strategy and execution.

Introduction: The Electronic Landscape of Trifluoromethylated Benzene

The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3] This deactivation, however, concurrently activates the ring for nucleophilic aromatic substitution, particularly when a suitable leaving group is present in the ortho or para position.[2][3][4]

While the direct impact of the CF₃ group on the aromatic core is well-documented, its influence extends to substituents, including the bromoethoxy group. This guide will specifically examine how the electronic pull of the trifluoromethyl group, transmitted through the aromatic system and the ether linkage, modulates the reactivity of the terminal bromine atom.

Caption: Influence of the trifluoromethyl group on the bromoethoxy moiety.

Synthesis of the Core Structure: Williamson Ether Synthesis

The primary route to 1-(2-bromoethoxy)-X-(trifluoromethyl)benzene is the Williamson ether synthesis. This venerable yet highly effective Sₙ2 reaction involves the nucleophilic attack of a trifluoromethylphenoxide on a 1,2-dihaloethane, typically 1,2-dibromoethane or 1-bromo-2-chloroethane.[5][6][7][8][9] The choice of the dihaloethane can influence reaction efficiency and cost. The trifluoromethylphenoxide is generated in situ by treating the corresponding trifluoromethylphenol with a suitable base.

Experimental Protocol: Synthesis of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene

Materials:

-

4-(Trifluoromethyl)phenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone or DMF (5 mL/mmol of phenol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

-

Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Caption: Workflow for the Williamson ether synthesis of the target compound.

Reactivity of the Bromoethoxy Group: A Tale of Two Pathways

The primary site of reactivity on the 1-(2-bromoethoxy)-X-(trifluoromethyl)benzene molecule is the terminal alkyl bromide. This functionality is susceptible to two main reaction pathways: nucleophilic substitution (Sₙ2) and elimination (E2). The outcome of a given reaction is highly dependent on the nature of the reagent used (nucleophilicity vs. basicity) and the reaction conditions.

Nucleophilic Substitution (Sₙ2) Reactions

The primary alkyl bromide of the bromoethoxy group is an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can displace the bromide ion, providing a versatile handle for introducing diverse functionalities. The electron-withdrawing trifluoromethyl group on the benzene ring has a subtle but tangible effect on this reaction. By inductively pulling electron density away from the ether oxygen, the CF₃ group slightly increases the electrophilicity of the carbon atom bonded to the bromine, potentially accelerating the rate of nucleophilic attack compared to an analogous compound with an electron-donating group on the aromatic ring.

Table 1: Representative Sₙ2 Reactions of 1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Approximate Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF | 80 | 1-(2-Azidoethoxy)-4-(trifluoromethyl)benzene | >90 |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 100 | 3-(4-(Trifluoromethyl)phenoxy)propanenitrile | 85-95 |

| Thiolate | Sodium Thiophenoxide | Ethanol | Reflux | 1-(2-(Phenylthio)ethoxy)-4-(trifluoromethyl)benzene | 80-90 |

| Amine | Ammonia (in excess) | Ethanol | 100 (sealed tube) | 2-(4-(Trifluoromethyl)phenoxy)ethan-1-amine | 70-80 |

Experimental Protocol: Azide Substitution

Materials:

-

1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene

-

Sodium Azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl Ether

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-(2-bromoethoxy)-4-(trifluoromethyl)benzene (1.0 eq.) in DMF (5 mL/mmol).

-

Add sodium azide (1.5 eq.) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

The Trifluoromethyl Group in Aromatic Systems: A Senior Application Scientist's In-Depth Guide

Abstract

The trifluoromethyl (CF3) group has become an indispensable tool in the design of functional aromatic compounds, with profound implications across medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its unique electronic and steric properties allow for the fine-tuning of molecular characteristics to enhance efficacy, stability, and performance.[4][5] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group when appended to an aromatic system. We will delve into its fundamental electronic effects, its impact on crucial physicochemical properties such as lipophilicity and metabolic stability, its influence on molecular conformation and spectroscopic signatures, and its strategic application in the development of advanced materials. Detailed experimental protocols for the introduction of this critical moiety are also presented, offering researchers and drug development professionals a practical resource for leveraging the power of the trifluoromethyl group.

The Electronic Signature of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that fundamentally alters the electronic landscape of an aromatic ring.[6] This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and, consequently, the bond to the aromatic ring.[7] Unlike halogens such as fluorine and chlorine, which possess a lone pair that can participate in resonance donation, the trifluoromethyl group lacks this capability and exerts its influence primarily through a strong negative inductive effect (-I).[8]

This pronounced electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution, making such reactions more challenging compared to their non-fluorinated analogues.[1] Consequently, electrophilic attack on a trifluoromethyl-substituted benzene ring will preferentially occur at the meta position, as the ortho and para positions are more strongly deactivated.[9]

The quantitative measure of this electronic influence is captured by the Hammett constants (σ), which are detailed in the table below.[1][10][11][12][13]

| Substituent | σ_meta_ | σ_para_ | σ_para_ + |

| -H | 0.00 | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 | -0.31 |

| -Cl | 0.37 | 0.23 | 0.11 |

| -Br | 0.39 | 0.23 | 0.15 |

| -CN | 0.56 | 0.66 | 0.66 |

| -NO₂ | 0.71 | 0.78 | 0.79 |

| -CF₃ | 0.43 - 0.52 | 0.54 - 0.61 | 0.61 |

Table 1: Hammett Constants for Common Substituents

The large positive Hammett constants for the trifluoromethyl group underscore its powerful electron-withdrawing capabilities, surpassing even those of the halogens. This electronic perturbation is a key driver for many of the beneficial properties imparted by this group.

Modulating Physicochemical Properties for Drug Design

The strategic incorporation of trifluoromethyl groups is a cornerstone of modern medicinal chemistry, primarily due to its ability to favorably modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[14][15][16]

Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter influencing a drug's ability to cross biological membranes.[17] The trifluoromethyl group is generally considered to increase lipophilicity compared to a methyl group, which can enhance membrane permeability and, consequently, oral bioavailability.[5][7] However, this effect is not always straightforward and can be context-dependent. While terminal trifluorination of an alkyl chain generally increases lipophilicity, the inductive effect of the CF3 group on nearby polar functional groups can sometimes lead to a decrease in overall lipophilicity.[7][9][17]

| Parent Compound | Substituent | LogP | ΔLogP (vs. -H) |

| Benzene | -H | 2.13 | 0.00 |

| Toluene | -CH₃ | 2.73 | +0.60 |

| Benzotrifluoride | -CF₃ | 2.87 | +0.74 |

| Aniline | -H | 0.90 | 0.00 |

| 4-Trifluoromethylaniline | -CF₃ | 2.43 | +1.53 |

Table 2: Illustrative LogP Values

Metabolic Stability: The "Metabolic Shield"

One of the most significant advantages of the trifluoromethyl group is its ability to enhance a drug's metabolic stability.[4][18] The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) family.[5] By replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved pharmacokinetic profile.[14]

Caption: The trifluoromethyl group as a metabolic shield.

Conformational and Steric Influence

The trifluoromethyl group is bulkier than a methyl group and can exert significant steric influence on the conformation of a molecule. This can be advantageous in drug design by locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a target receptor.[19][20] The rotational barrier of the C-CF3 bond is generally low, allowing for free rotation at room temperature. However, in sterically hindered environments, this rotation can be restricted, influencing the overall shape of the molecule.[21]

Caption: Conformational restriction by a trifluoromethyl group enhancing receptor binding.

Spectroscopic Characterization

The presence of a trifluoromethyl group imparts distinct signatures in various spectroscopic techniques, aiding in the characterization of these compounds.

NMR Spectroscopy

-

¹⁹F NMR: This is the most direct method for observing the trifluoromethyl group. The ¹⁹F chemical shift of a CF3 group on an aromatic ring typically appears between -60 and -65 ppm (relative to CFCl₃).[2][22][23] The exact chemical shift is sensitive to the electronic environment and the substitution pattern on the aromatic ring.[24]

-

¹³C NMR: The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) of approximately 270-280 Hz.[25][26] The aromatic carbons also show coupling to the fluorine atoms, with ²JCCF typically around 30-40 Hz and ³JCCCF around 3-5 Hz.[24][27]

-

¹H NMR: The protons on the aromatic ring will experience deshielding due to the electron-withdrawing nature of the trifluoromethyl group, resulting in a downfield shift of their signals compared to the non-substituted analogue.[8]

Infrared (IR) Spectroscopy

The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1350 cm⁻¹. These intense bands are often characteristic and can be a useful diagnostic tool.

Applications in Materials Science

The unique properties of the trifluoromethyl group are also harnessed in the development of advanced materials.

Polymers

Incorporating trifluoromethyl groups into polymers can significantly enhance their properties.[28] For instance, it can increase thermal stability, improve solubility in organic solvents, and lower the dielectric constant, making these materials suitable for applications in microelectronics and high-performance coatings.[29][30] The introduction of CF3 groups can also increase the fractional free volume of polymers, which is beneficial for gas separation membranes.[28]

Organic Electronics

In the field of organic light-emitting diodes (OLEDs), the electron-withdrawing nature of the trifluoromethyl group can be used to tune the energy levels of organic materials.[3] This allows for more efficient charge injection and transport, leading to brighter and more stable devices.[3] Trifluoromethylated aromatic compounds are therefore valuable intermediates in the synthesis of materials for hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers in OLEDs.[3][31]

Synthetic Methodologies: Introducing the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various synthetic strategies. The choice of method often depends on the substrate, desired regioselectivity, and available starting materials.[32][33]

Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of an Arene

This protocol is adapted from the work of MacMillan and co-workers and provides a mild and general method for the direct trifluoromethylation of arenes.[18][34][35]

Materials:

-

Arene (1.0 equiv)

-

Trifluoromethanesulfonyl chloride (TfCl, 1.5 equiv)

-

fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)

-

Diisopropylethylamine (DIPEA, 2.0 equiv)

-

Anhydrous dimethylformamide (DMF)

-

Schlenk flask

-

Blue LED light source

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the arene (0.5 mmol, 1.0 equiv), fac-[Ir(ppy)₃] (0.005 mmol, 1 mol%), and anhydrous DMF (5 mL).

-

Add diisopropylethylamine (1.0 mmol, 2.0 equiv) to the reaction mixture.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Add trifluoromethanesulfonyl chloride (0.75 mmol, 1.5 equiv) to the reaction mixture at room temperature.

-

Irradiate the reaction mixture with a blue LED light source with stirring for 24 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction with water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Caption: Workflow for photoredox-catalyzed trifluoromethylation.

Conclusion

The trifluoromethyl group is a powerful and versatile functional group that has revolutionized the design of aromatic compounds. Its profound impact on electronic properties, lipophilicity, metabolic stability, and conformation has made it an indispensable tool for researchers in medicinal chemistry, agrochemicals, and materials science. A thorough understanding of its characteristics and the synthetic methods for its introduction is crucial for the continued development of innovative and high-performance molecules. As our ability to selectively and efficiently install the trifluoromethyl group continues to advance, so too will its application in creating the next generation of drugs, agrochemicals, and advanced materials.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. nbinno.com [nbinno.com]

- 4. [PDF] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. homepages.bluffton.edu [homepages.bluffton.edu]

- 11. global.oup.com [global.oup.com]

- 12. web.viu.ca [web.viu.ca]

- 13. researchgate.net [researchgate.net]

- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]

- 21. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 22. researchgate.net [researchgate.net]

- 23. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 24. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 25. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 26. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. researchgate.net [researchgate.net]

- 30. Impact of trifluoromethyl groups on the control of surface and optical properties of poly(methyl methacrylate) [ouci.dntb.gov.ua]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Trifluoromethyl arene synthesis by trifluoromethylation [organic-chemistry.org]

- 34. researchgate.net [researchgate.net]

- 35. macmillan.princeton.edu [macmillan.princeton.edu]

electronic effects of trifluoromethyl substituent on benzene ring reactivity

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Substituent on Benzene Ring Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal and materials chemistry. Its incorporation into an aromatic framework profoundly alters the molecule's physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2][3] At the heart of these modifications lies the group's unique and powerful electronic influence on the benzene ring. Understanding this influence is paramount for predicting and controlling the reactivity of trifluoromethyl-substituted aromatics in synthesis and for rationally designing molecules with desired electronic characteristics.

This guide provides a detailed examination of the electronic effects of the trifluoromethyl substituent. We will move beyond simple classifications to explore the causal mechanisms behind its impact on aromatic reactivity, focusing on inductive and resonance effects, its directing influence in electrophilic and nucleophilic substitutions, and its effect on the acidity and basicity of adjacent functional groups.

Part 1: The Fundamental Electronic Character of the Trifluoromethyl Group

The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic phenomena: the inductive effect and the resonance (or mesomeric) effect.[4] The -CF₃ group is distinguished by the overwhelming dominance of one of these effects.

The Dominant Inductive Effect (-I)

The defining feature of the trifluoromethyl group is its exceptionally strong electron-withdrawing inductive effect (-I). This arises from the cumulative pull of three highly electronegative fluorine atoms. The fluorine atoms polarize the C-F bonds, which in turn creates a significant partial positive charge on the carbon atom of the -CF₃ group. This positive pole strongly withdraws electron density from the rest of the molecule through the sigma (σ) bond framework.[5][6] When attached to a benzene ring, this effect significantly reduces the electron density of the entire π-system.[5][7]

Caption: Inductive electron withdrawal by the -CF₃ group.

Resonance and Hyperconjugation

Unlike substituents with lone pairs (e.g., -OH, -NH₂) or multiple bonds (e.g., -NO₂), the -CF₃ group has no lone pairs to donate via a positive mesomeric effect (+M) and no π-system to accept electrons through a conventional negative mesomeric effect (-M).[6] Therefore, for most practical purposes in predicting reactivity, its resonance contribution is considered negligible compared to its powerful inductive effect.

More advanced considerations point to a weak electron-withdrawing effect via negative hyperconjugation, where the π-electrons of the benzene ring can delocalize into the low-lying antibonding σ* orbitals of the C-F bonds. While a subject of theoretical interest, the strong inductive effect remains the primary driver of the -CF₃ group's observed chemical behavior.[8]

Quantifying the Electron-Withdrawing Strength

The Hammett equation provides a quantitative measure of a substituent's electronic influence. The Hammett constants for the -CF₃ group underscore its potent electron-withdrawing nature, particularly from the para position, where both inductive and weak resonance effects are operative.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -CH₃ (Methyl) | -0.07 | -0.17 |

| -H (Hydrogen) | 0.00 | 0.00 |

| -Cl (Chloro) | 0.37 | 0.23 |

| -CF₃ (Trifluoromethyl) | 0.43 - 0.52 | 0.54 - 0.61 |

| -CN (Cyano) | 0.56 | 0.66 |

| -NO₂ (Nitro) | 0.71 | 0.78 |

| Data compiled from various sources, including Leffler & Grunwald (1963) and Brown & Okamoto (1958).[9][10] |

Part 2: Consequences for Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (SₑAr), the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile).[11] The presence of a -CF₃ group has two profound consequences for this reaction class: it dramatically decreases the reaction rate and dictates the position of substitution.

Ring Deactivation

By strongly withdrawing electron density, the -CF₃ group makes the benzene ring a much poorer nucleophile.[5][6] This deactivation means that trifluoromethylbenzene is significantly less reactive towards electrophiles than benzene itself.[12][13] Consequently, electrophilic substitutions on this substrate often require more forcing conditions (e.g., higher temperatures, stronger acids) to proceed at a reasonable rate.[12]

A classic example of this deactivation is the inability of trifluoromethylbenzene to undergo Friedel-Crafts alkylation or acylation reactions, which fail on strongly deactivated aromatic rings.[14][15]

The Meta-Directing Influence

The -CF₃ group directs incoming electrophiles to the meta position.[16][17][18] This regioselectivity is not because the meta position is activated, but because the ortho and para positions are more strongly deactivated. The explanation lies in the stability of the cationic reaction intermediate, known as the arenium ion or Wheland intermediate.[11]

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the -CF₃ group. This is an extremely unfavorable situation, as the powerful inductive effect of the -CF₃ group intensely destabilizes an adjacent positive charge.[5][16]

-

Meta Attack: In contrast, when the attack occurs at the meta position, the positive charge is delocalized over three other carbon atoms, but never on the carbon bearing the -CF₃ substituent. While this intermediate is still destabilized relative to the intermediate from benzene, it is significantly less destabilized (i.e., more stable) than the intermediates for ortho or para attack.[5][16][17]

The reaction proceeds through the lowest energy pathway, which is via the "least unstable" meta intermediate.

Caption: Energy pathways for electrophilic substitution on trifluoromethylbenzene.

Part 3: Consequences for Nucleophilic Aromatic Substitution (SNAr)

The electronic role of the -CF₃ group is completely inverted in the context of nucleophilic aromatic substitution (SₙAr). For this reaction to occur, the ring must be electron-poor and possess a good leaving group (e.g., a halogen).[19]

Ring Activation

In direct opposition to its effect in EAS, the -CF₃ group is a powerful activator for SₙAr.[20][21] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[19][21] The strongly electron-withdrawing -CF₃ group helps to stabilize this anionic intermediate, thereby lowering the activation energy and accelerating the reaction.[19]

Ortho/Para Activation

The rate enhancement is most pronounced when the -CF₃ group is positioned ortho or para to the leaving group.[19][20] In these positions, the negative charge of the Meisenheimer complex can be delocalized directly onto the carbon atom bearing the -CF₃ group. This allows the potent -I effect of the substituent to provide maximum stabilization for the intermediate, leading to a significantly faster reaction rate compared to when the group is in the meta position.[19]